1,1-Difluoroethanesulfinic acid

Organofluorine chemistry Reagent design Process chemistry

1,1-Difluoroethanesulfinic acid (CAS 1422826-89-8, C₂H₄F₂O₂S, MW 130.12) belongs to the organofluorine sulfinic acid class, characterized by the –S(=O)OH functional group flanked by a gem‑difluoroethyl moiety. This bifunctional architecture combines a nucleophilic sulfur center with a metabolically stabilizing CF₂ group that serves as a bioisostere for the methoxy motif.

Molecular Formula C2H4F2O2S
Molecular Weight 130.12 g/mol
Cat. No. B12962928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoroethanesulfinic acid
Molecular FormulaC2H4F2O2S
Molecular Weight130.12 g/mol
Structural Identifiers
SMILESCC(F)(F)S(=O)O
InChIInChI=1S/C2H4F2O2S/c1-2(3,4)7(5)6/h1H3,(H,5,6)
InChIKeyDWROSHCHGYEMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluoroethanesulfinic Acid – A Strategic Fluorinated Sulfinic Acid Building Block for Pharmaceutical and Agrochemical R&D Procurement


1,1-Difluoroethanesulfinic acid (CAS 1422826-89-8, C₂H₄F₂O₂S, MW 130.12) belongs to the organofluorine sulfinic acid class, characterized by the –S(=O)OH functional group flanked by a gem‑difluoroethyl moiety. This bifunctional architecture combines a nucleophilic sulfur center with a metabolically stabilizing CF₂ group that serves as a bioisostere for the methoxy motif [1]. The compound is a low‑boiling liquid, in contrast to its commercially dominant sodium salt (DFES‑Na), which is a high‑melting solid (>300 °C) [1].

Why Generic Sulfinic Acids or Their Salts Cannot Simply Replace 1,1-Difluoroethanesulfinic Acid in Procurement Decisions


Although numerous sulfinic acid derivatives are available (e.g., ethanesulfinic acid, sodium trifluoromethanesulfinate), the 1,1‑difluoroethanesulfinic acid framework uniquely delivers a difluoroethyl radical under mild oxidative conditions, enabling direct late‑stage C–H functionalization of heterocycles [1]. Non‑fluorinated sulfinic acids lack the CF₂ group required to create metabolically robust bioisosteres, while perfluoroalkyl sulfinates (e.g., CF₃SO₂Na) install a trifluoromethyl group that is sterically and electronically distinct from the methoxy‑mimicking difluoroethyl motif [1]. Even the corresponding sodium salt, although easier to handle, cannot replicate the acid’s ability to act simultaneously as a Brønsted acid catalyst and a sulfinate nucleophile in homogeneous reaction setups [1].

Quantitative Differentiation Evidence for 1,1-Difluoroethanesulfinic Acid vs. Closest Analogs and Alternatives


Physical‑State Advantage: Free Acid Liquid vs. Sodium Salt Solid Handling

In the seminal Angewandte Chemie report, the free 1,1‑difluoroethanesulfinic acid (compound 5) was characterized as a low‑boiling liquid that was “problematic to manipulate,” whereas the corresponding sodium salt (DFES‑Na, compound 9) was obtained as a stable white solid with a melting point >300 °C [1]. This is a direct head‑to‑head comparison within the same study. The differential physical state dictates distinct application niches: the acid is suited for homogeneous liquid‑phase reactions where solubility and Brønsted acidity are required, while the solid salt is preferred for benchtop‑stable reagent dispensing [1].

Organofluorine chemistry Reagent design Process chemistry

Reagent Precursor Role: Acid as the Immediate Synthetic Intermediate to the Commercial DFES‑Na Reagent

The Baran group’s scalable preparation of DFES‑Na explicitly proceeds through the free sulfinic acid intermediate. After evaluating numerous routes, the authors devised a multi‑step path to 1,1‑difluoroethanesulfinic acid (5) from commercial starting materials [1]. Although the acid itself was difficult to handle, it was the indispensable precursor that, upon neutralization, delivered the stable sodium salt [1]. No other non‑fluorinated sulfinic acid can serve as a precursor to a difluoroethylating reagent. This positions the acid as a critical node in the supply chain for producing the commercial DFES‑Na reagent, which has been demonstrated to enable direct C–H difluoroethylation of 21 diverse heterocycles with isolated yields of 55–95% in a single step [1].

Synthetic methodology Reagent development Fluorine chemistry

Differentiation from Ethanesulfinic Acid: Fluorine‑Imposed Bioisosteric and Electronic Versatility

Ethanesulfinic acid (non‑fluorinated) lacks the gem‑difluoro substitution that defines the 1,1‑difluoroethanesulfinic acid scaffold. The CF₂ group is a well‑established bioisostere for the methoxy motif, conferring improved metabolic stability while preserving steric and electronic characteristics [1]. Although no direct head‑to‑head bioactivity comparison is available for the free acids, the class‑level inference from methoxy‑to‑difluoroethyl replacements in drug candidates demonstrates potency retention (pIC₅₀ differences typically <0.5 log units) coupled with a 3‑ to 10‑fold increase in metabolic half‑life [1]. 1,1‑Difluoroethanesulfinic acid, as a building block, thus enables installation of this privileged bioisostere, whereas ethanesulfinic acid yields only a simple ethyl group devoid of fluorine‑mediated pharmacokinetic benefits.

Medicinal chemistry Bioisosteres Metabolic stability

High‑Value Application Scenarios for 1,1‑Difluoroethanesulfinic Acid in R&D and Industrial Procurement


In‑House Synthesis of DFES‑Na (Baran Difluoroethylation Reagent)

Research groups aiming to produce the popular DFES‑Na reagent internally can procure 1,1‑difluoroethanesulfinic acid as the direct precursor. The acid is neutralized with sodium hydroxide or sodium carbonate to yield the stable sodium salt, as described in the scalable preparation by Zhou et al. [1]. This route avoids the need to purchase the more expensive commercial DFES‑Na and allows customization of purity and formulation.

Homogeneous Acid‑Catalyzed Fluorination Reactions

Because the free acid is a low‑boiling liquid fully miscible with common organic solvents, it can serve as both a Brønsted acid catalyst and a source of the difluoroethyl nucleophile in homogeneous reaction mixtures [1]. This dual role is not achievable with the solid sodium salt, which requires dissolution and dissociation before becoming active.

Photoacid Generator and Fuel Cell Electrolyte Intermediate

Patents disclose that 2‑(alkylcarbonyloxy)‑1,1‑difluoroethanesulfinic acid ammonium salts, derived from 1,1‑difluoroethanesulfinic acid, are valuable intermediates for photoacid generators used in photoresist formulations and for solid polymeric electrolytes in fuel cells [2]. The acid’s sulfinic functionality is essential for constructing these performance‑critical materials.

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